

An In-depth Technical Guide to the Natural Derivatives of Chamaejasmenin B

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Compound of Interest

Compound Name: *Chamaejasmenin B*

Cat. No.: *B1150610*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural derivatives of **Chamaejasmenin B**, a biflavanone isolated from the medicinal plant *Stellera chamaejasme* L. This document details their isolation, structural elucidation, and biological activities, presenting key data in a structured format to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

Chamaejasmenin B is a member of the biflavanone class of natural products, characterized by a C-3/C-3" linkage between two flavanone units.^{[1][2]} These compounds, primarily isolated from the roots of *Stellera chamaejasme* L., have garnered significant interest due to their diverse and potent biological activities. This guide focuses on the naturally occurring analogs of **Chamaejasmenin B**, providing a centralized resource for researchers exploring their therapeutic potential. The chemical constituents of *Stellera chamaejasme* L. are complex, with biflavonoids being a prominent class of compounds.^{[2][3]}

Natural Derivatives of Chamaejasmenin B

Several natural derivatives of **Chamaejasmenin B** have been isolated and characterized from *Stellera chamaejasme* L. These compounds share the core biflavanone skeleton but differ in their stereochemistry and substitution patterns. Key derivatives include:

- Chamaejasmenin C[2]
- Nеоchamaejasmin A, B, and C[2][4][5][6]
- Isochamaejasmenin C
- Chamaejasmenin E[7]
- Chamaejasmin D[7]
- Sikokianin D[7]

Data Presentation

Spectroscopic Data

The structural elucidation of these biflavanones relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The ^1H and ^{13}C NMR chemical shifts are critical for determining the connectivity and stereochemistry of the molecules.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Nеоchamaejasmin C in Acetone- d_6 (500 MHz for ^1H , 125 MHz for ^{13}C)[6]

Position	δ H (ppm), mult. (J in Hz)	δ C (ppm)
Unit A		
2	5.77 (d, 4.8)	79.9
3	3.24 (br s)	49.3
4	197.2	96.5
5	163.7	
6	5.95 (d, 2.0)	
7	167.0	
8	6.08 (d, 2.0)	95.5
9	102.3	128.2
10	163.4	
1'	130.0	
2', 6'	7.36 (d, 8.6)	
3', 5'	6.98 (d, 8.6)	115.0
4'	159.2	54.8
OMe-4'	3.79 (s)	
Unit B		
2''	5.22 (d, 8.8)	81.8
3''	4.03 (dd, 8.8, 3.4)	48.4
4''	195.0	96.2
5''	164.0	
6''	5.87 (d, 2.4)	
7''	166.5	
8''	5.86 (d, 2.4)	95.1

9"	102.0	
10"	163.1	
1'''	130.5	
2''' , 6'''	7.10 (d, 8.6)	127.8
3''' , 5'''	6.84 (d, 8.6)	114.5
4'''	158.5	
OMe-4'''	3.82 (s)	54.8

Biological Activity Data

The natural derivatives of **Chamaejasmenin B** exhibit a range of biological activities, with cytotoxic effects against cancer cell lines being the most prominently studied.

Table 2: Cytotoxic Activity (IC₅₀, μM) of **Chamaejasmenin B** and its Natural Derivatives

Compound	HepG 2	SMM C-7721	A549	MG63	U2OS	KHOS	HCT-116	HeLa	Bel-7402
Chamaejasmenin B[8]	10.8	6.45	1.08	3.21	3.29	1.95	4.96	3.07	-
Neochamaejasmin C[8]	15.97	10.32	3.07	6.54	8.93	4.21	10.21	9.87	-
Sikokianin D[7]	-	-	0.75 ± 0.25	-	-	-	-	-	1.29 ± 0.21

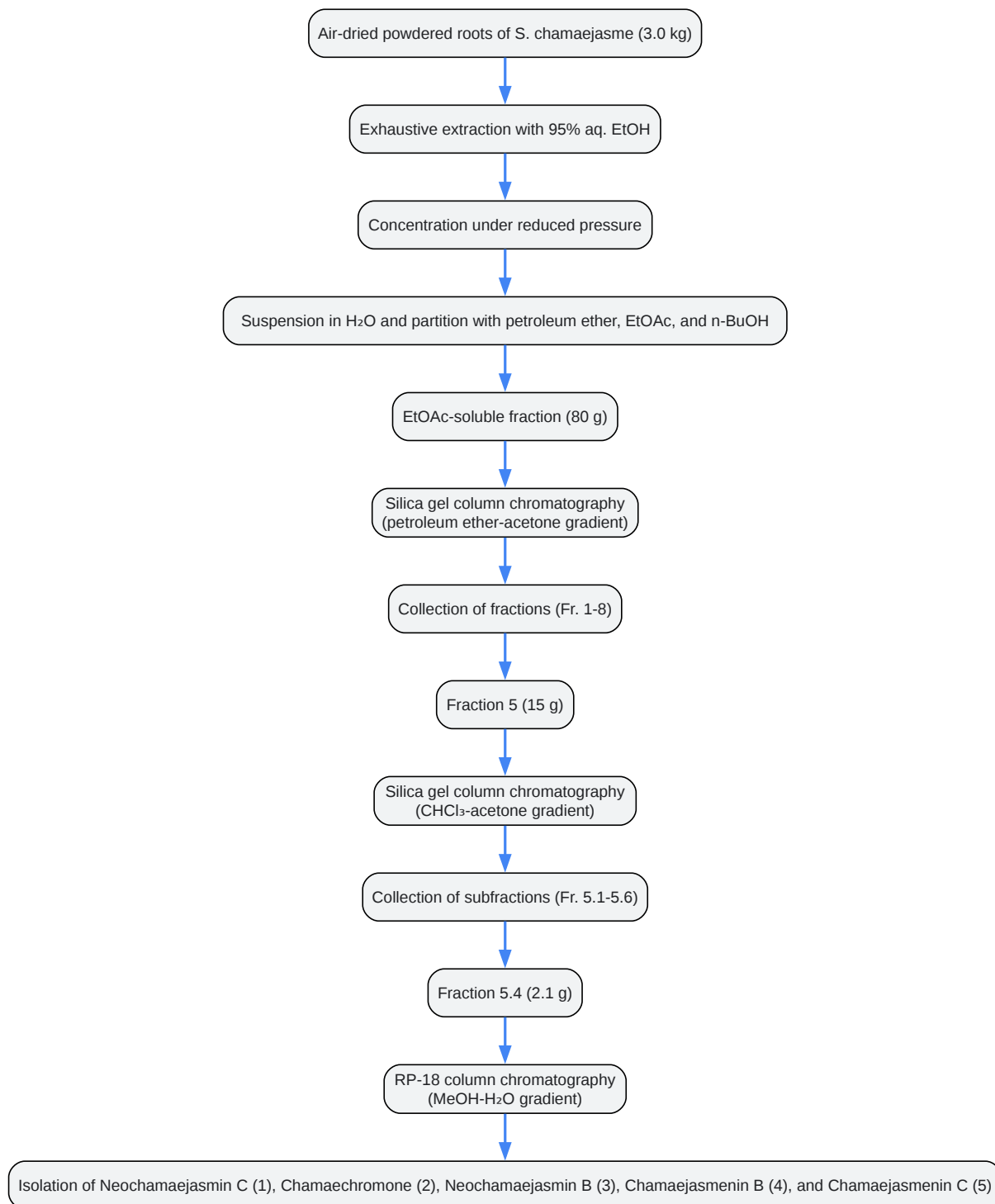
Other reported biological activities for this class of compounds include antibacterial and immunomodulatory effects.^[2]^[9] For example, certain biflavonoids from *S. chamaejasme* have shown antibacterial activity, while others have exhibited immunomodulatory properties.^[9]

Experimental Protocols

Isolation and Purification of Biflavanones from *Stellera chamaejasme* L.

The following is a representative protocol for the isolation of Neochamaejasmin C and other biflavanones, adapted from the literature.^[6]

Workflow for Biflavanone Isolation



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Caption: General workflow for the isolation of biflavanones.

- **Extraction:** Air-dried and powdered roots of *Stellera chamaejasme* (3.0 kg) are exhaustively extracted with 95% aqueous ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography (Silica Gel):** The EtOAc-soluble fraction (80 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield several fractions.
- **Further Separation:** A selected fraction (e.g., Fraction 5, 15 g) is further purified by silica gel column chromatography using a chloroform-acetone gradient.
- **Reversed-Phase Chromatography:** Subfractions are then subjected to RP-18 column chromatography with a methanol-water gradient to yield the pure biflavanones.

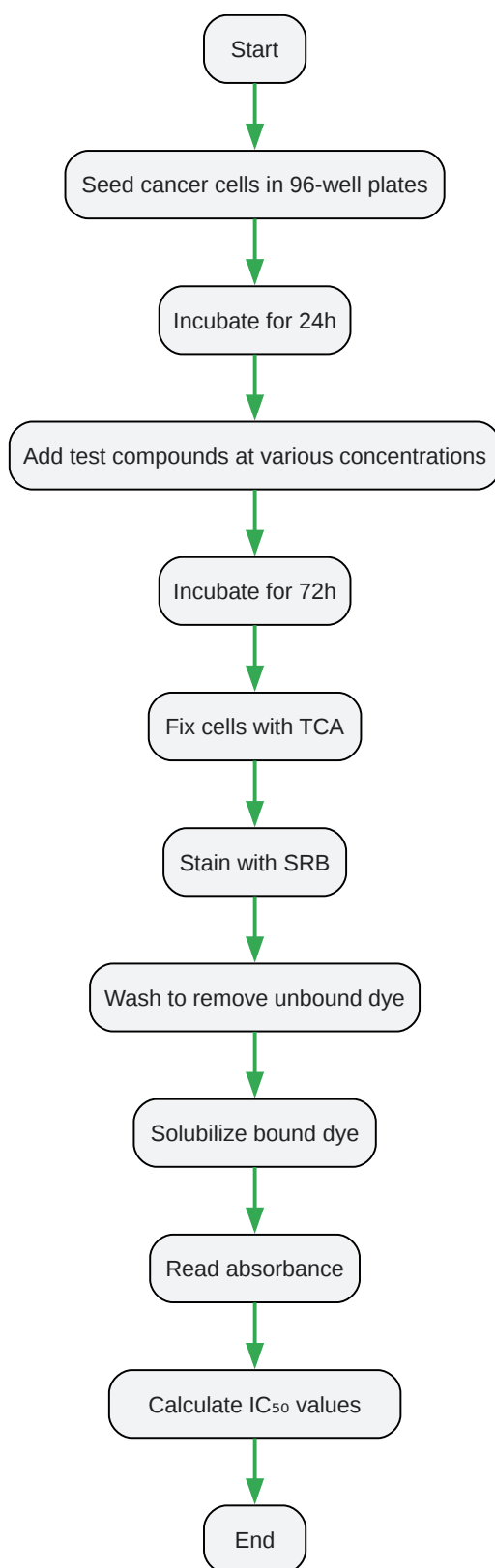
Cytotoxicity Assay (SRB Assay)

The anti-proliferative effects of **Chamaejasmenin B** and its derivatives are commonly evaluated using the Sulforhodamine B (SRB) assay.^[8]

- **Cell Seeding:** Human cancer cells are seeded into 96-well microtiter plates at a density of 4,000 cells per well.
- **Incubation:** The plates are incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** Cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
- **Fixation:** The cells are fixed by adding 10% trichloroacetic acid (TCA) solution and incubating for 1 hour.
- **Staining:** The plates are washed with water, and the cells are stained with 0.4% SRB solution for at least 20 minutes at room temperature.

- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization and Absorbance Reading: The protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength to determine cell viability.

Logical Flow of a Cytotoxicity Assay



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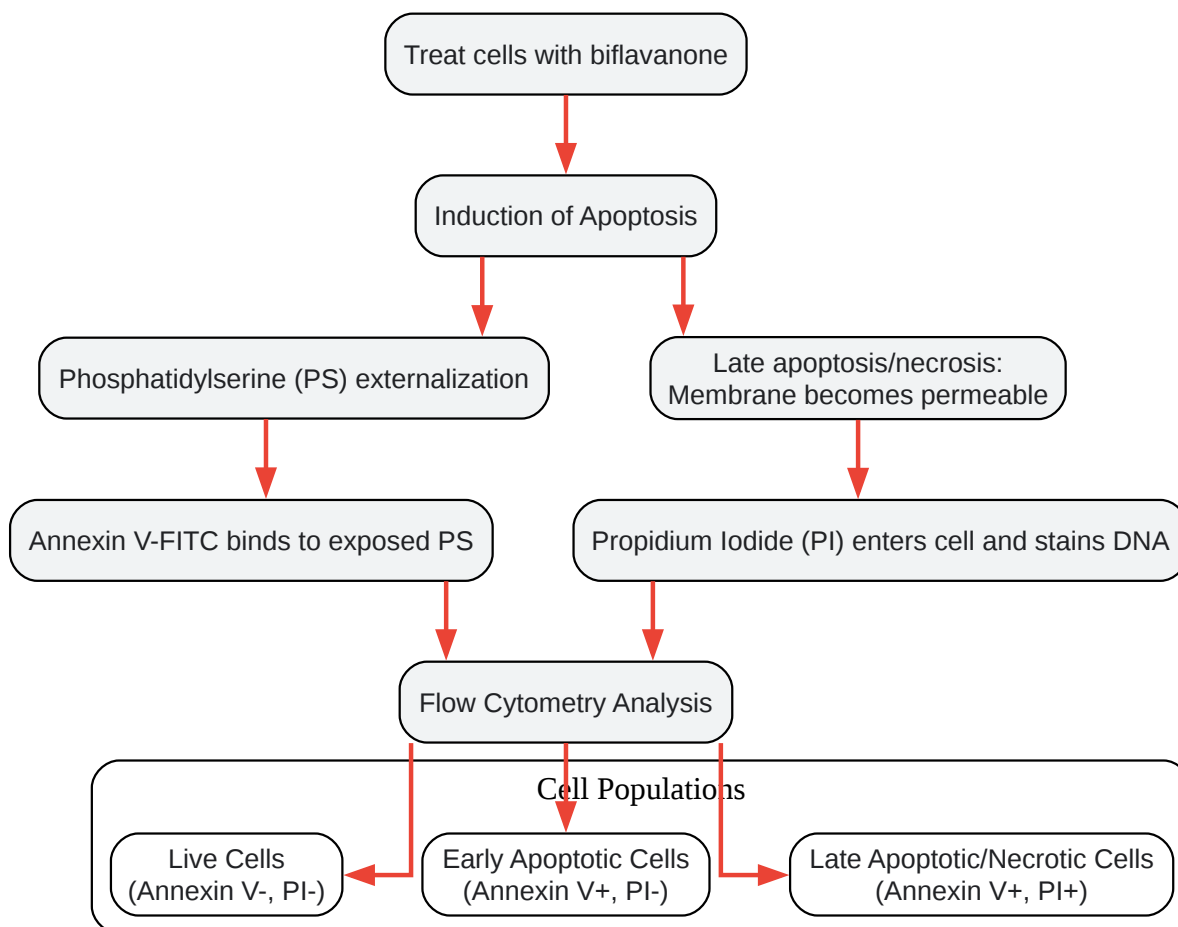
Caption: Logical steps in determining compound cytotoxicity.

Apoptosis and Cell Cycle Analysis

The mechanisms of action for the cytotoxic effects of these compounds often involve the induction of apoptosis and cell cycle arrest.^[8]

- **Cell Treatment:** Cancer cells are treated with the biflavanone of interest for a specified period (e.g., 48 hours).
- **Cell Harvesting:** Both adherent and floating cells are collected.
- **Staining:** Cells are stained with Annexin V-FITC and propidium iodide (PI) for apoptosis analysis or with PI alone for cell cycle analysis.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Apoptosis Detection Pathway



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Caption: Cellular events leading to apoptosis detection.

Conclusion

The natural derivatives of **Chamaejasmenin B** represent a promising class of bioactive compounds with significant potential for drug development, particularly in the area of oncology. This technical guide provides a foundational resource for researchers by consolidating key data on their isolation, structure, and biological activity. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

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